Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-
Overview
Description
“Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-” is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=S©(C1=CC([C@H]2CNCCC2)=CC=C1)=O.Cl . The molecular formula is C12H17NO2S . The compound has a molecular weight of 239.34 g/mol .Physical And Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 54.6 Ų . The compound has a complexity of 320 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .Scientific Research Applications
Synthesis and Biological Evaluation
In a study by Oinuma et al. (1991), N-(phenylalkyl)piperidine derivatives, including compounds structurally related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-", were synthesized and evaluated as membrane-bound phospholipase A2 inhibitors. These compounds showed potent inhibitory effects, highlighting their potential in cardiovascular therapeutic applications (Oinuma et al., 1991).
Metabolism Studies
Mette G. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant. They found that its metabolism involves the formation of various metabolites, including compounds related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-" via different cytochrome P450 enzymes. This study contributes to understanding the metabolic pathways of related compounds (Hvenegaard et al., 2012).
Antimicrobial Activity
Vinaya et al. (2009) synthesized and evaluated 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against various pathogens. These compounds showed significant antimicrobial activities, suggesting their potential use in addressing plant pathogen infections (Vinaya et al., 2009).
Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-". These compounds showed potent anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
β3-Adrenoceptor Agonists
Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human β3 agonists. These compounds, structurally related to "Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-", showed potential as β3-adrenergic receptor agonists with applications in treating metabolic disorders (Hu et al., 2001).
Anticancer Agents
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some of these compounds showed strong anticancer activities, suggesting the potential of related piperidine derivatives in cancer therapy (Rehman et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- | |
CAS RN |
146798-66-5 | |
Record name | OSU 6162 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146798665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSU-6162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D21EQAQQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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